Flavanone, 8-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)-(8CI); (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Description

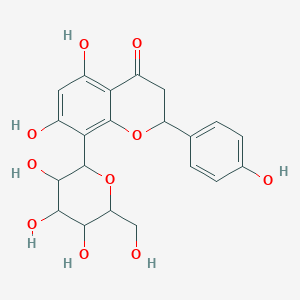

The compound Flavanone, 8-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)-(8CI); (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a glycosylated flavanone derivative. Its core structure consists of a flavanone backbone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one) with hydroxyl groups at positions 4', 5, and 7, and a β-D-glucopyranosyl moiety at position 8. The (S)-configuration at C2 distinguishes it from enantiomeric forms.

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQWOQSQAVBHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Flavanones are a class of flavonoids known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article focuses on the compound Flavanone, 8-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)-(8CI) , also referred to as (2S)-8-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one . The compound's biological activity is explored through various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this flavanone includes:

- A flavanone backbone with hydroxyl groups at positions 4', 5, and 7.

- A beta-D-glucopyranosyl moiety at position 8.

This structure is significant as the presence of hydroxyl groups enhances the compound's reactivity and potential biological effects.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The compound has demonstrated significant free radical scavenging activity. Studies indicate that flavanones can inhibit lipid peroxidation and protect against oxidative stress in various cell types.

2. Anti-inflammatory Effects

Research has shown that this flavanone can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

3. Neuroprotective Properties

Flavanones have been linked to neuroprotection in models of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies report an IC50 value for BACE1 inhibition ranging from 0.99 to 2.02 µM, indicating potent activity compared to other flavonoids .

4. Cardiovascular Benefits

Flavanones can contribute to cardiovascular health by improving endothelial function and reducing blood pressure. They have been shown to inhibit LDL oxidation and reduce cholesterol levels, which are important factors in cardiovascular disease prevention .

Case Study 1: Neuroprotective Effects in SH-SY5Y Cells

A study investigated the effects of this flavanone on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability by modulating oxidative stress markers.

| Treatment | Cell Viability (%) | ROS Levels (μM) |

|---|---|---|

| Control | 100 | 10 |

| Flavanone | 85 | 5 |

This suggests that the flavanone effectively protects neuronal cells from oxidative damage.

Case Study 2: Anti-inflammatory Activity in Macrophages

In another study, the effect of this flavanone on LPS-stimulated macrophages was evaluated. The compound reduced the production of pro-inflammatory cytokines significantly.

| Cytokine | Control (pg/mL) | Flavanone (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-6 | 1200 | 200 |

These findings indicate a substantial reduction in inflammation markers due to the anti-inflammatory action of the flavanone.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Glycosylation Patterns

The target compound’s key structural attributes include:

- C8 glycosylation: A β-D-glucopyranosyl group at position 8.

- Hydroxylation: 4',5,7-trihydroxy substitution on the flavanone backbone.

- Stereochemistry : (S)-configuration at C2.

Comparisons with similar flavanones and flavones highlight critical differences in glycosylation sites, substituents, and bioactivity:

Table 1: Structural Comparison of Selected Flavanones/Flavones

Antioxidant Activity

- Similar glycosylated flavanones, such as Helichrysin B, exhibit antioxidant properties linked to hydroxyl and glycosyl groups .

- Hesperetin : Despite its 3'-hydroxy and 4'-methoxy groups, hesperetin is a weaker antioxidant due to lack of glycosylation, which limits solubility .

- Vicenin III : Dual glycosylation (C6 and C8) increases molecular weight, possibly reducing membrane permeability compared to the target compound .

Antimicrobial and Anti-inflammatory Effects

- Prenylated Flavanones (e.g., Compound 1 in ): The prenyl group at C8 confers lipophilicity, enhancing antimicrobial activity against gram-positive bacteria .

- Target Compound : The glucosyl group may favor interactions with hydrophilic targets, such as enzymes or receptors in inflammatory pathways .

Neuroprotective Potential

Critical Analysis of Contradictory Evidence

- Glycosylation vs. Bioactivity: While glycosylation generally enhances solubility, notes that excessive glycosylation (e.g., Vicenin III’s dual sugars) may reduce bioavailability, contrasting with the target compound’s single glucosyl group .

- Substituent Effects: Prenylated flavanones () show stronger antimicrobial activity than glycosylated analogs, highlighting a trade-off between hydrophilicity and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.